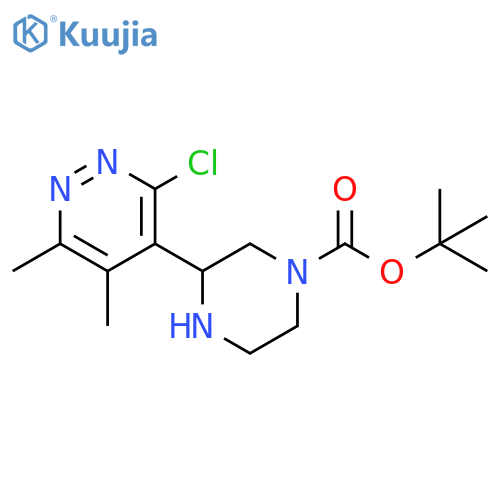

Cas no 2228471-60-9 (tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate)

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate

- EN300-1892681

- 2228471-60-9

-

- インチ: 1S/C15H23ClN4O2/c1-9-10(2)18-19-13(16)12(9)11-8-20(7-6-17-11)14(21)22-15(3,4)5/h11,17H,6-8H2,1-5H3

- InChIKey: PGUAKYJKMXJSGW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C)=C(C)N=N1)C1CN(C(=O)OC(C)(C)C)CCN1

計算された属性

- せいみつぶんしりょう: 326.1509537g/mol

- どういたいしつりょう: 326.1509537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1892681-5.0g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 5g |

$5056.0 | 2023-06-01 | ||

| Enamine | EN300-1892681-1g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 1g |

$1742.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-1.0g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 1g |

$1742.0 | 2023-06-01 | ||

| Enamine | EN300-1892681-2.5g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 2.5g |

$3417.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-10.0g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 10g |

$7497.0 | 2023-06-01 | ||

| Enamine | EN300-1892681-0.5g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 0.5g |

$1673.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-5g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 5g |

$5056.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-0.1g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 0.1g |

$1533.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-0.05g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 0.05g |

$1464.0 | 2023-09-18 | ||

| Enamine | EN300-1892681-0.25g |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate |

2228471-60-9 | 0.25g |

$1604.0 | 2023-09-18 |

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylateに関する追加情報

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate (CAS No. 2228471-60-9): A Comprehensive Overview

tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate, identified by its CAS number 2228471-60-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a chloro-substituted pyridazine ring, contribute to its distinct chemical properties and biological interactions.

The synthesis and characterization of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate involve meticulous chemical processes that ensure high purity and yield. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the molecule during various chemical reactions. Meanwhile, the chloro-substituted pyridazine ring plays a crucial role in modulating the biological activity of the compound. This combination of structural elements makes it an intriguing candidate for further exploration in drug discovery.

In recent years, there has been growing interest in pyridazine derivatives due to their potential applications in treating various diseases. Studies have shown that compounds with similar structural motifs exhibit inhibitory effects on several enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The presence of both chloro and methyl groups in the pyridazine ring of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate may contribute to its ability to interact with biological targets in a specific manner, thereby influencing cellular processes.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary research indicates that it demonstrates promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its potential role in modulating neurotransmitter systems has been explored, suggesting its relevance in the development of novel therapeutics for neurological disorders. These findings highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The chemical properties of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate make it a versatile intermediate in synthetic chemistry. Its stability under various reaction conditions allows for its use in multi-step synthetic routes to more complex molecules. Furthermore, its solubility characteristics can be tailored through modifications to improve bioavailability and pharmacokinetic properties. These attributes make it a valuable building block for medicinal chemists seeking to develop new drug candidates.

The latest advancements in computational chemistry have also played a significant role in understanding the behavior of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, aiding in the design of more effective derivatives. These computational approaches complement experimental data and accelerate the drug discovery process by predicting potential binding modes and affinities.

The synthesis of this compound involves several key steps that require precise control over reaction conditions. The introduction of the chloro group into the pyridazine ring is a critical step that must be carefully optimized to ensure high yield and selectivity. Additionally, the attachment of the piperazine carboxylate moiety requires careful consideration to maintain the integrity of the overall structure. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The safety profile of tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate is another important aspect that has been evaluated through rigorous toxicological studies. Initial assessments suggest that it exhibits low toxicity at moderate doses, making it a promising candidate for further clinical development. However, comprehensive safety evaluations are necessary before it can be considered for human use. These studies will provide critical data on its long-term effects and potential side reactions.

The future directions for research on tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate include exploring its potential as an anti-inflammatory agent and studying its interactions with other therapeutic targets. The compound's unique structural features offer opportunities for designing analogs with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be essential to fully realize its therapeutic potential.

In conclusion, tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate (CAS No. 2228471-60-9) is a multifaceted compound with significant promise in pharmaceutical research. Its distinctive structure, combined with promising preclinical data, positions it as a valuable asset in the quest for new treatments for various diseases. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug development efforts worldwide.

2228471-60-9 (tert-butyl 3-(3-chloro-5,6-dimethylpyridazin-4-yl)piperazine-1-carboxylate) 関連製品

- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)

- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)

- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)

- 1312784-43-2(Ethyl2-Chloro-6-fluoroquinazoline-4-acetate)

- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)

- 1289063-76-8(2-(Dimethylamino)-4-methoxybenzaldehyde)

- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)

- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)